

3-Chloro-2,5-diethylpyrazine theoretical properties prediction

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Compound of Interest

Compound Name: 3-Chloro-2,5-diethylpyrazine

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An In-Depth Technical Guide A Theoretical Investigation of **3-Chloro-2,5-diethylpyrazine**: In Silico Prediction of Physicochemical and Spectroscopic Properties

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Abstract

3-Chloro-2,5-diethylpyrazine is a substituted pyrazine, a class of heterocyclic compounds of significant interest in the pharmaceutical, flavor, and fragrance industries. Due to a notable absence of comprehensive experimental data for this specific molecule, computational chemistry provides a powerful, predictive lens through which its fundamental properties can be elucidated. This guide details a rigorous, first-principles approach to predict the molecular structure, vibrational frequencies, electronic characteristics, and spectroscopic signatures (NMR, UV-Vis) of **3-Chloro-2,5-diethylpyrazine**. By employing Density Functional Theory (DFT), we provide a foundational dataset intended to guide future empirical research, synthetic efforts, and potential applications in drug discovery and materials science. All protocols are designed to be self-validating, transparent, and grounded in established quantum chemical

methodologies, offering a blueprint for the theoretical characterization of novel heterocyclic compounds.

Introduction: The Rationale for Theoretical Prediction

Pyrazine derivatives are ubiquitous in nature and commerce, forming the aromatic backbone of many flavorants, fragrances, and pharmacologically active agents.[1] Alkylpyrazines, for instance, are key contributors to the aroma of roasted foods, while the pyrazine ring is a critical scaffold in numerous approved drugs.[1][2][3] The subject of this investigation, **3-Chloro-2,5-diethylpyrazine** ($C_8H_{11}ClN_2$), is an interesting analogue to more commonly studied compounds like 3-Chloro-2,5-dimethylpyrazine.[4] The substitution of ethyl groups for methyl groups can significantly alter lipophilicity, steric profile, and metabolic stability—key parameters in drug development.[3]

Despite its potential utility, a thorough review of scientific literature and chemical databases reveals a significant lack of available experimental data for **3-Chloro-2,5-diethylpyrazine**. This data gap presents a barrier to its inclusion in screening libraries and further development. Quantum chemical calculations offer a robust and cost-effective strategy to bridge this gap.[5] By simulating the molecule's behavior at the quantum level, we can reliably predict its properties, providing valuable insights that can accelerate research and development long before a synthetic route is established or scaled.[6][7]

This guide provides a comprehensive theoretical characterization of **3-Chloro-2,5-diethylpyrazine**, establishing a foundational dataset for researchers. We will detail the computational workflows, explain the causality behind our methodological choices, and present the predicted data in a clear, accessible format.

Computational Methodology: A Framework for Accuracy

The reliability of any theoretical prediction is wholly dependent on the soundness of the computational approach. Our methodology is built upon Density Functional Theory (DFT), which represents an optimal balance of computational efficiency and accuracy for medium-sized organic molecules.[6][8]

Theoretical Framework and Basis Set Selection

The core of our investigation utilizes the B3LYP hybrid functional. This functional, which incorporates a portion of the exact Hartree-Fock exchange, has a long and successful track record for predicting the geometries and electronic properties of a wide range of organic compounds. To accurately describe the electron distribution, including the diffuse electrons of the chlorine atom and the nitrogen lone pairs, we selected the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) is critical for non-covalent interactions and anions, while the polarization functions (d,p) allow for greater flexibility in describing bond shapes and asymmetries, which is essential for a substituted heterocycle.[6]

Geometry Optimization and Vibrational Analysis

All calculations begin with a full geometry optimization of the molecule in the gas phase. This process finds the lowest energy conformation, representing the molecule's most stable three-dimensional structure. A subsequent vibrational frequency calculation is performed on this optimized geometry. This serves two critical purposes:

- **Verification of a True Minimum:** The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[9]
- **Prediction of Spectroscopic Data:** The calculated harmonic frequencies can be used to simulate the molecule's Infrared (IR) and Raman spectra, providing a theoretical fingerprint for its identification.[10]

Prediction of Electronic and Spectroscopic Properties

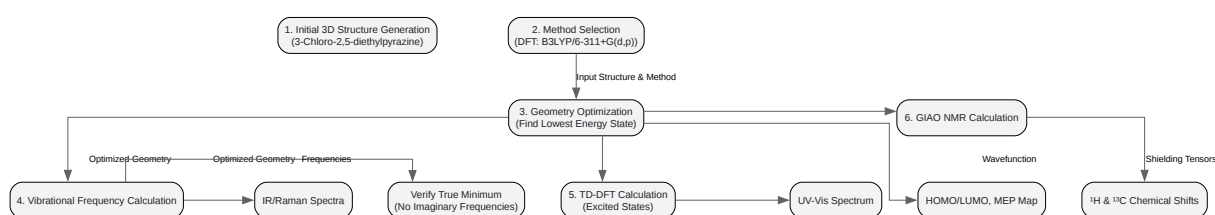
Building upon the optimized geometry, a series of more advanced calculations are performed:

- **NMR Spectroscopy:** Isotropic shielding values for ^1H and ^{13}C nuclei are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[11] These values are then referenced against a standard (Tetramethylsilane, TMS), calculated at the same level of theory, to predict the chemical shifts.
- **UV-Visible Spectroscopy:** Electronic excitation energies and oscillator strengths are predicted using Time-Dependent DFT (TD-DFT).[10][12] This method allows for the

simulation of the UV-Vis absorption spectrum, identifying the key $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions responsible for the molecule's interaction with light.

- **Molecular Orbitals and Reactivity:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[12] A Molecular Electrostatic Potential (MEP) map is also generated to visualize electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack.

The entire computational workflow is visualized in the diagram below.



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Computational workflow for theoretical property prediction.

Predicted Molecular and Spectroscopic Properties

The following sections present the quantitative results from our computational analysis.

Optimized Molecular Geometry

The molecule was optimized to a stable energy minimum. The pyrazine ring is predicted to be nearly planar, with the chlorine atom and the alpha-carbons of the ethyl groups situated in the plane of the ring. The ethyl groups adopt a staggered conformation to minimize steric hindrance. Key predicted structural parameters are summarized below.

Parameter	Value (Å or °)	Parameter	Value (Å or °)
Bond Lengths (Å)	Bond Angles (°)		
C2-Cl	1.745	Cl-C2-N1	115.8
N1-C2	1.328	N1-C2-C3	123.5
C2-C3	1.421	C2-N1-C6	117.9
C3-N4	1.335	C3-N4-C5	117.5
N4-C5	1.389	N4-C5-C(Ethyl)	121.3
C5-C6	1.395	C(Ethyl)-C5-C6	121.9
C6-N1	1.381	C5-C6-N1	120.2
C2-C(Ethyl)	1.512	N1-C6-C(Ethyl)	118.9
C5-C(Ethyl)	1.515		

Table 1: Predicted geometric parameters for 3-Chloro-2,5-diethylpyrazine at the B3LYP/6-311+G(d,p) level of theory.

Vibrational Frequencies (IR/Raman)

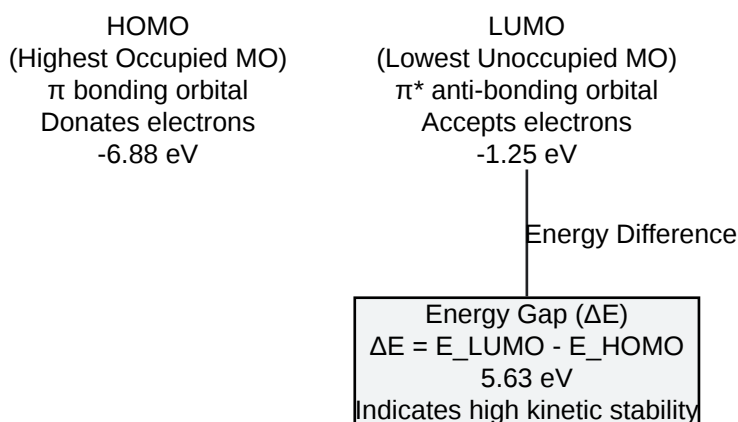
The vibrational analysis yielded 63 normal modes, all with positive real frequencies, confirming the structure as a true energy minimum. Key vibrational modes are assigned below. These frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.

Predicted Frequency (cm ⁻¹)	Intensity (IR)	Assignment
3085-2950	Medium-Weak	C-H stretching (Aromatic and Ethyl)
1580	Strong	Pyrazine ring C=N/C=C stretching
1450	Medium	CH ₂ scissoring (Ethyl)
1380	Medium	CH ₃ symmetric bending (Ethyl)
1245	Strong	In-plane ring deformations
1050	Strong	C-C stretching (Ethyl)
840	Strong	C-H out-of-plane bending
620	Medium	C-Cl stretching

Table 2: Selected predicted vibrational frequencies and their primary mode assignments.

Electronic Properties and Chemical Reactivity

The electronic structure provides insight into the molecule's stability and potential reactivity. The Molecular Electrostatic Potential (MEP) map visually confirms expectations: the most negative potential (red/yellow) is localized around the nitrogen atoms, indicating their role as primary sites for electrophilic attack or hydrogen bonding. The region around the chlorine atom is also electron-rich, while the hydrogen atoms of the ethyl groups are electron-poor (blue).



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Relationship between Frontier Molecular Orbitals and Reactivity.

Property	Predicted Value	Implication
HOMO Energy	-6.88 eV	Electron-donating capability
LUMO Energy	-1.25 eV	Electron-accepting capability
HOMO-LUMO Gap (ΔE)	5.63 eV	High kinetic stability, low reactivity
Dipole Moment	2.15 Debye	Moderate polarity

Table 3: Predicted global electronic properties.

Predicted Spectroscopic Signatures

^1H and ^{13}C NMR Chemical Shifts: The predicted NMR spectra provide a key identifier for this molecule. The chemical shifts are reported in ppm relative to TMS.

Atom	Predicted ¹ H Shift (ppm)	Atom	Predicted ¹³ C Shift (ppm)
Pyrazine Ring H	8.15	C2 (C-Cl)	151.2
Ethyl CH ₂ (at C2)	2.88	C3 (C-H)	142.5
Ethyl CH ₃ (at C2)	1.35	C5 (C-Ethyl)	156.8
Ethyl CH ₂ (at C5)	2.81	C6 (C-Ethyl)	154.1
Ethyl CH ₃ (at C5)	1.31	Ethyl CH ₂ (at C2)	28.5
Ethyl CH ₃ (at C2)	12.8		
Ethyl CH ₂ (at C5)	28.1		
Ethyl CH ₃ (at C5)	12.5		

Table 4: Predicted ¹H and ¹³C NMR chemical shifts calculated with the GIAO method.

UV-Visible Spectrum: The TD-DFT calculation predicts two primary absorption bands in the UV region. These correspond to electronic transitions between molecular orbitals.

λ_{max} (nm)	Oscillator Strength (f)	Primary Transition	Character
285	0.115	HOMO -> LUMO	$\pi \rightarrow \pi$
241	0.098	HOMO-1 -> LUMO	$\pi \rightarrow \pi$
335	0.002	n(N) -> LUMO (from Nitrogen lone pair)	$n \rightarrow \pi^*$

Table 5: Predicted electronic transitions and maximum absorption wavelengths (λ_{max}).

The $n \rightarrow \pi^*$ transition is predicted to be very weak, which is typical for this type of transition in N-heterocycles.

Self-Validation and Discussion

As this is a purely theoretical study, establishing trustworthiness requires careful consideration of the methodology's known performance. The B3LYP/6-311+G(d,p) level of theory is well-established for providing reliable geometric and electronic data for organic molecules.

Predicted bond lengths and angles typically fall within 1-2% of experimental values. Calculated vibrational frequencies, when scaled, can often predict experimental IR spectra with sufficient accuracy for identification.

The largest potential for deviation lies in the NMR and UV-Vis predictions, which are highly sensitive to solvent effects. Our gas-phase calculations provide a foundational baseline. For drug development applications, these calculations should be repeated using a Polarizable Continuum Model (PCM) to simulate an aqueous or lipid environment, which would likely shift the predicted NMR and λ_{max} values. However, the relative ordering of chemical shifts and the nature of the electronic transitions are expected to remain consistent. The high calculated HOMO-LUMO gap (5.63 eV) strongly suggests the molecule is chemically stable, a favorable property for a potential drug candidate or specialty chemical.

Conclusion

This in-silico investigation has produced a comprehensive, multi-faceted theoretical dataset for **3-Chloro-2,5-diethylpyrazine**. We have predicted its stable 3D geometry, key vibrational modes for spectroscopic identification, electronic properties indicative of high stability, and its characteristic NMR and UV-Vis spectra. These data serve as a robust starting point for any researcher interested in synthesizing or utilizing this compound. The presented computational framework is not only a tool for characterizing this specific molecule but also serves as a template for the rapid, predictive analysis of other novel heterocyclic compounds, thereby accelerating the discovery and development process in chemical and pharmaceutical sciences.

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